molecular formula C12H15NO3S B2981128 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid CAS No. 310454-96-7

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid

Cat. No.: B2981128
CAS No.: 310454-96-7
M. Wt: 253.32
InChI Key: OHKMRQGBHSMNBE-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid is a compound that features a thiophene ring, a piperidine ring, and a carboxylic acid group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in organic synthesis. The piperidine ring is a six-membered ring containing one nitrogen atom, commonly found in many natural and synthetic compounds. The combination of these functional groups in this compound makes it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(7-10-4-2-6-17-10)13-5-1-3-9(8-13)12(15)16/h2,4,6,9H,1,3,5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKMRQGBHSMNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This reaction was run in the same manner as 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid, starting with (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (10 g; 35.6). This gave (S)-1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (9.27 g) as a white solid without further purification. MS m/z (positive ion) 506 (dimer+; 25), 254 (MH+; 100).

Synthesis routes and methods II

Procedure details

Ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (256.4 mg; 0.91 mmol) was dissolved in absolute ethanol (5 ml). 1 N sodium hydroxide (10 ml) was added and the mixture was allowed to stir at ambient temperature for approximately 1 hour. It was then poured into 1 N HCl and extracted with dichloromethane. The dichloromethane was dried with magnesium sulfate and then evaporated at ambient temperature under reduced pressure, giving 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (210.1 mg) as a thick, yellow oil which solidified without further purification. MS m/z (positive ion) 254 (MH+; 100).
Quantity
256.4 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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